(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
Overview
Description
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that regulates virulence and biofilm formation .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the production of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in brain homogenates, suggesting a potential role in neuroprotection .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazolo[5,4-d]thiazole-based covalent organic frameworks have shown superior performance in photocatalytic systems for organic transformations .
Metabolic Pathways
Thiazoles are known to modulate the activity of many enzymes involved in metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclic ketones or aldehydes under acidic or basic conditions to form the thiazole ring . The reaction conditions often include the use of catalysts such as zinc oxide nanoparticles to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole compounds .
Scientific Research Applications
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Agriculture: It is studied for its potential as a pesticide or herbicide due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine include other thiazole derivatives such as:
- 2,4-Disubstituted thiazoles
- 2,6-Diaminobenzo[d]thiazole
- Benzo[d]thiazole-2-thiol
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and stereochemistry, which can significantly influence its biological activity and chemical reactivity . The presence of both amino groups at positions 2 and 6 of the thiazole ring provides unique opportunities for further functionalization and derivatization, making it a versatile scaffold for the development of new bioactive molecules .
Properties
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893656 | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106092-09-5 | |
Record name | (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106092-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106092095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIAMINO-4,5,6,7-TETRAHYDROBENZOTHIAZOLE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4N3Y41JML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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